PDE2 Inhibition: Tetrahydro Scaffold vs 8-Methyl Analog
In a direct enzyme-level comparison of urolithin lead compounds for PDE2 inhibition, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one demonstrated measurable inhibitory activity with an IC50 of 93.24 μM, whereas the structurally analogous 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one exhibited negligible activity with an IC50 greater than 100 μM [1]. The tetrahydro scaffold thus provides a superior starting point for PDE2 inhibitor optimization, as evidenced by subsequent derivatives (e.g., compound 2e) achieving IC50 values as low as 33.95 μM [1].
| Evidence Dimension | PDE2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 93.24 μM (3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) |
| Comparator Or Baseline | IC50 > 100 μM (3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one) |
| Quantified Difference | At minimum 6.8% lower IC50; qualitative superiority in enabling derivative optimization (best derivative IC50 = 33.95 μM from tetrahydro scaffold) |
| Conditions | Enzyme-level PDE2 inhibition assay; 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one tested as lead compounds |
Why This Matters
For medicinal chemistry programs targeting PDE2 for Alzheimer's disease or cognitive disorders, the tetrahydro scaffold offers a quantifiably superior starting point with measurable baseline activity, unlike the 8-methyl aromatic analog which is essentially inactive at the enzyme level.
- [1] Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. Sci Rep. 2021;11:23867. doi:10.1038/s41598-021-03194-y. View Source
